molecular formula C18H16O4 B12668130 7-Hydroxyphenprocoumon CAS No. 55789-04-3

7-Hydroxyphenprocoumon

Cat. No.: B12668130
CAS No.: 55789-04-3
M. Wt: 296.3 g/mol
InChI Key: HBAPGROFUGJSGR-UHFFFAOYSA-N
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Description

7-Hydroxyphenprocoumon is a hydroxylated metabolite of phenprocoumon, a widely used anticoagulant drug. Phenprocoumon belongs to the group of vitamin K antagonists, which are used for the prevention and treatment of thromboembolic disorders. The compound is characterized by the presence of a hydroxyl group at the 7th position of the phenprocoumon molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyphenprocoumon typically involves the hydroxylation of phenprocoumon. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation using liver microsomes .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired hydroxylated product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxyphenprocoumon has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxyphenprocoumon involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the recycling of vitamin K in the liver. This inhibition leads to a decrease in the production of active clotting factors, thereby exerting its anticoagulant effect. The compound specifically targets the vitamin K-dependent clotting factors II, VII, IX, and X .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position, which may influence its pharmacokinetic and pharmacodynamic properties. This specific modification can affect its metabolism and interaction with other drugs, making it a valuable compound for studying the metabolic pathways of anticoagulants .

Properties

CAS No.

55789-04-3

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

4,7-dihydroxy-3-(1-phenylpropyl)chromen-2-one

InChI

InChI=1S/C18H16O4/c1-2-13(11-6-4-3-5-7-11)16-17(20)14-9-8-12(19)10-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3

InChI Key

HBAPGROFUGJSGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O

Origin of Product

United States

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